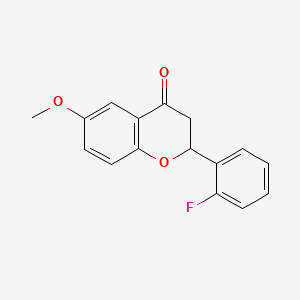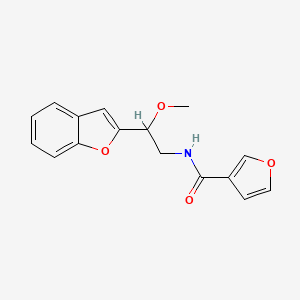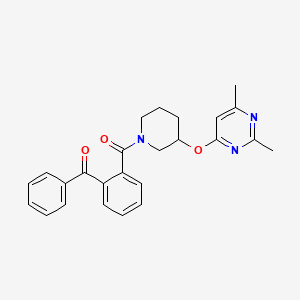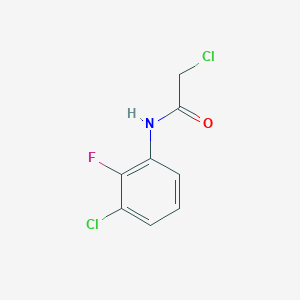
2-(2-Fluorophenyl)-6-methoxychroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Fluorophenyl)-6-methoxychroman-4-one” is a derivative of chroman-4-one, which is a type of heterocyclic compound . The molecule contains a fluorophenyl group and a methoxy group attached to the chroman-4-one core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chroman-4-one core, a fluorophenyl group, and a methoxy group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the chroman-4-one core, the aromatic fluorophenyl group, and the methoxy group would all contribute to its chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbonyl group, the fluorine atom, and the methoxy group) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Photochemical Properties
Research has demonstrated the photochromic behavior of chromene derivatives, similar to 2-(2-Fluorophenyl)-6-methoxychroman-4-one, by investigating their reactions under UV and visible light. These compounds can form various photoisomers, including merocyanines and allenyl-phenol isomers, indicating their potential use in photoresponsive materials and molecular switches (Delbaere, Micheau, & Vermeersch, 2003). Another study involving photochromic allene intermediates supports the concept of using these compounds in developing advanced materials with controllable optical properties (Delbaere, Micheau, & Vermeersch, 2002).
Analytical Chemistry Applications
Fluorogenic aldehydes and boronic acid derivatives, structurally similar to 2-(2-Fluorophenyl)-6-methoxychroman-4-one, have been utilized for monitoring chemical reactions and detecting biological thiols. For example, a fluorogenic aldehyde was developed to monitor the progress of aldol reactions through fluorescence changes, showcasing its utility in analytical chemistry and enzyme activity studies (Guo & Tanaka, 2009). Similarly, the use of boronic acid derivatives for fluorescent labeling in HPLC analysis highlights their role in sensitive detection methods for pharmaceutical and biological analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Pharmacological Exploration
While the specific focus was to avoid drug use and dosage information, it's worth noting that structurally related compounds have been investigated for their pharmacological potential, including as serotonin 1A receptor imaging probes for studying brain diseases and as anticancer agents. These studies underscore the broad utility of fluorophenyl compounds in developing therapeutic agents and diagnostic tools (Kepe et al., 2006); (Chou et al., 2010).
Material Science and Organic Electronics
The synthesis and characterization of fluorinated compounds, including those with chroman cores, have shown promise in applications ranging from organic solar cell materials to antibacterial agents. These studies reveal the compounds' potential in enhancing the efficiency of dye-sensitized solar cells and offering new avenues for antimicrobial strategies (Anizaim et al., 2020); (Momin et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-fluorophenyl)-6-methoxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c1-19-10-6-7-15-12(8-10)14(18)9-16(20-15)11-4-2-3-5-13(11)17/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWYULIPGVKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-6-methoxychroman-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)
![N-([2,3'-bipyridin]-4-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2922561.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)




![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)




![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2922581.png)